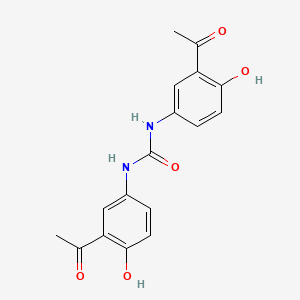
27-Methylnonacosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-Methylnonacosanoic acid is a long-chain fatty acid with the molecular formula C₃₀H₆₀O₂ It is a methyl-branched derivative of nonacosanoic acid, characterized by the presence of a methyl group at the 27th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 27-Methylnonacosanoic acid typically involves the alkylation of nonacosanoic acid with a suitable methylating agent. One common method is the Friedel-Crafts alkylation, where nonacosanoic acid is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes, such as the fermentation of genetically modified microorganisms capable of producing long-chain fatty acids with specific branching patterns. These methods are advantageous due to their sustainability and potential for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The carboxyl group of this compound can participate in nucleophilic substitution reactions, forming esters or amides. Common reagents for esterification include alcohols and acid catalysts like sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, amines, sulfuric acid, elevated temperatures.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
27-Methylnonacosanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of long-chain fatty acids in various chemical reactions.
Biology: The compound is investigated for its role in cell membrane structure and function, as well as its potential effects on lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: this compound is used in the production of specialty chemicals, lubricants, and surfactants due to its unique physicochemical properties.
Mecanismo De Acción
The mechanism of action of 27-Methylnonacosanoic acid involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. Its methyl-branched structure allows for unique interactions with other lipid molecules, potentially affecting membrane protein function and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but its effects on lipid metabolism and cell signaling are of particular interest.
Comparación Con Compuestos Similares
Nonacosanoic acid: The parent compound without the methyl branch.
28-Methylnonacosanoic acid: A similar compound with the methyl group at the 28th carbon position.
30-Methylnonacosanoic acid: Another methyl-branched derivative with the methyl group at the 30th carbon position.
Uniqueness: 27-Methylnonacosanoic acid is unique due to the specific position of the methyl branch, which can significantly influence its chemical reactivity and biological interactions compared to its isomers
Propiedades
Número CAS |
142178-72-1 |
|---|---|
Fórmula molecular |
C30H60O2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
27-methylnonacosanoic acid |
InChI |
InChI=1S/C30H60O2/c1-3-29(2)27-25-23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24-26-28-30(31)32/h29H,3-28H2,1-2H3,(H,31,32) |
Clave InChI |
MUPQJTNURHWHBR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)

![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)

![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)


![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)


![7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15160811.png)
![1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B15160820.png)
